4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a thiophene ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts is crucial to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in the target.
Comparison with Similar Compounds
Similar Compounds
4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: shares similarities with other benzamide derivatives and thiophene-containing compounds.
Thiophene-based Compounds: These compounds are known for their electronic properties and are used in organic electronics.
Trifluoromethyl-substituted Compounds: These compounds are known for their enhanced metabolic stability and bioavailability in medicinal chemistry.
Uniqueness
The unique combination of a benzamide core, thiophene ring, and trifluoromethyl group in 4-METHYL-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE provides it with distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C20H16F3NOS |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-methyl-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C20H16F3NOS/c1-14-7-9-15(10-8-14)19(25)24(13-18-6-3-11-26-18)17-5-2-4-16(12-17)20(21,22)23/h2-12H,13H2,1H3 |
InChI Key |
AGAKOJXGOAZEGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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